![molecular formula C16H21N3O3S B2758682 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 875422-92-7](/img/structure/B2758682.png)
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Compounds structurally similar to the one mentioned have been synthesized and evaluated for their antihypertensive activity. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared and screened as potential antihypertensive agents. These compounds were found to exhibit activity through mechanisms involving alpha-adrenergic receptor blocking, suggesting their potential application in the treatment of hypertension (Caroon et al., 1981).
Antiviral and Anticancer Properties
Another area of interest is the evaluation of similar compounds for their antiviral and anticancer properties. A study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated promising antiviral activity against human coronavirus, indicating the potential of these compounds in antiviral drug development. Additionally, certain derivatives exhibited significant activity against cancer cell lines, suggesting their potential use as anticancer agents (Apaydın et al., 2020).
Antimicrobial and Antioxidant Activities
Compounds with similar structures have also been synthesized and tested for their antimicrobial and antioxidant activities. For instance, novel spirothiazolidinone derivatives have been developed and evaluated for their efficacy against various bacterial and fungal strains. Some of these compounds showed potent antimicrobial activity, alongside notable antioxidant properties, highlighting their potential for therapeutic applications (Darwish et al., 2014).
Antidiabetic Potential
Additionally, research into spirothiazolidines analogs has shown that these compounds could have significant antidiabetic properties. Studies have identified compounds within this class that exhibit high activity as alpha-amylase and alpha-glucosidase inhibitors, offering potential pathways for the treatment of diabetes (Flefel et al., 2019).
Wirkmechanismus
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death, and has been identified as a significant driver of various inflammatory diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to the kinase domain of RIPK1, inhibiting its activity and thereby blocking the activation of the necroptosis pathway . This results in a significant reduction in cell death and inflammation .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and autophagy and is characterized by the rupture of the cell membrane and the release of cellular contents, leading to inflammation . By inhibiting RIPK1, the compound prevents the activation of this pathway, reducing inflammation and cell death .
Pharmacokinetics
The compound has shown significant inhibitory activity against ripk1, with an ic50 value of 92 nm . This suggests that the compound has good bioavailability and can effectively reach its target in the body .
Result of Action
The compound’s action results in a significant reduction in necroptosis and inflammation . In a model of necroptosis in U937 cells, the compound showed significant anti-necroptotic activity . This suggests that the compound could have potential therapeutic applications in diseases driven by necroptosis and inflammation .
Eigenschaften
IUPAC Name |
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-5-2-3-7-16(11)14(21)19(15(22)18-16)10-13(20)17-9-12-6-4-8-23-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGVNGYPHUJQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.